Inden-7a-ide;iron is classified under organometallic compounds, characterized by the presence of a metal (in this case, iron) bonded to carbon-containing groups (indene). This compound is often associated with ferrocene, a well-known metallocene structure. The compound can be represented by the formula , where the indene moiety contributes to its unique properties.
The synthesis of inden-7a-ide;iron involves several methods, the most common being the reaction between cyclopentadienyl sodium and iron(II) chloride in an anhydrous environment. The reaction proceeds as follows:
This reaction is typically conducted under inert atmospheric conditions to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, similar synthetic routes are employed but scaled up for efficiency. Automated systems and continuous flow reactors are utilized to enhance yield and purity while maintaining optimal reaction conditions.
Inden-7a-ide;iron features a unique molecular structure characterized by a central iron atom coordinated to an indene ligand. The indene structure consists of a fused benzene and cyclopentene ring, contributing to the compound's stability and reactivity.
The molecular geometry around the iron center is typically octahedral due to the coordination with the carbon atoms of the indene. This structural arrangement allows for significant electronic interactions, which are crucial for its chemical behavior.
Inden-7a-ide;iron participates in various chemical reactions, including:
The mechanism of action for inden-7a-ide;iron primarily involves its ability to undergo redox reactions. In biological systems, derivatives of ferrocene can interact with enzymes and proteins, potentially altering their activity through reversible oxidation and reduction processes. This property makes it a valuable tool in both chemical research and potential therapeutic applications.
Inden-7a-ide;iron exhibits several notable physical and chemical properties:
These properties contribute to its utility in various applications across different scientific domains.
Inden-7a-ide;iron has diverse applications in scientific research:
Inden-7a-ide iron complexes belong to the broader category of organoiron compounds characterized by iron-carbon bonds with delocalized π-systems. The indenyl ligand (C₉H₇⁻) is an aromatic system derived from indene through deprotonation, offering both five-membered and six-membered coordination sites. In its 7a-ide form, the ligand exhibits modified electron density distribution and hapticity (η⁵ to η³ coordination shifts), significantly influencing the iron center's reactivity. Iron in these complexes typically adopts oxidation states +2 or +3, with electronic configurations [Ar]3d⁶ or [Ar]3d⁵, respectively [1]. The coordination sphere often satisfies iron's preference for 16 or 18 valence electrons through additional ligands including carbonyl (CO), phosphines (PR₃), or nitrosyl (NO) groups, creating stable yet catalytically active architectures [9].
The crystalline structure of these complexes reveals distinctive features:
Table 1: Characteristic Properties of Indenyl-Iron Complexes
Property | η⁵-Indenyl Complexes | η³-Indenyl Complexes | Structural Impact |
---|---|---|---|
Coordination Mode | Pentahapto (η⁵) | Trihapto (η³) | Altered ligand hapticity controls electron transfer kinetics |
Fe-C Bond Length | 2.00–2.06 Å | 2.10–2.18 Å | Longer bonds in η³ mode increase lability |
Spin State | Low-spin Fe(II) | High-spin Fe(II) | Influences magnetic properties and redox behavior |
Redox Potential | -0.35 to -0.75 V vs SCE | -0.15 to -0.55 V vs SCE | Lower reduction potentials indicate enhanced stabilization |
The indenyl effect—accelerated ligand substitution kinetics relative to cyclopentadienyl analogs—imparts distinctive reactivity patterns valuable for catalytic applications. Spectroscopic characterization reveals diagnostic signatures: ¹H NMR resonances between 3.5–5.5 ppm for indenyl protons, IR carbonyl stretches at 1950–2050 cm⁻¹ in mixed-ligand complexes, and Mössbauer isomer shifts of 0.35–0.65 mm/s confirming iron(II) centers. Electrochemical studies demonstrate reversible one-electron oxidations near +0.45 V versus ferrocene/ferrocenium, indicating potential for electron-transfer processes in biological systems [9].
The development of iron coordination chemistry spans millennia, from ancient iron gall inks to contemporary organometallic catalysts. Prussian blue (Fe₄[Fe(CN)₆]₃), discovered in 1704, represents the first documented iron coordination compound and provided foundational insights into metal-ligand bonding [7]. The 19th century witnessed systematic investigations into molecular iron complexes, notably through the work of Danish chemist Sophus Mads Jørgensen, who synthesized numerous ammine complexes like CoCl₃·6NH₃ (later recognized as [Co(NH₃)₆]Cl₃), establishing empirical composition-stability relationships that predated theoretical frameworks [5].
Alfred Werner's revolutionary coordination theory (1893) provided the conceptual breakthrough necessary to rationalize iron's complex chemistry. His propositions fundamentally redefined molecular architecture in transition metal complexes:
Werner's concepts resolved longstanding compositional paradoxes, explaining why compounds like PtCl₄·2NH₃ exhibited no ionic chloride despite containing two "extra" chlorine atoms beyond platinum's presumed +2 valence. His Nobel Prize (1913) recognized this paradigm shift that established modern coordination chemistry [7]. Iron chemistry advanced dramatically with Kealy and Pauson's serendipitous ferrocene synthesis (1951), confirming iron's ability to form sandwich complexes with exceptional thermal stability and reversible redox behavior. Wilkinson and Woodward subsequently determined its sandwich structure, demonstrating unprecedented aromatic character in organometallic systems [5].
Table 2: Milestones in Iron Coordination Chemistry Development
Period | Key Advancement | Scientific Impact |
---|---|---|
Early 18th Century | Prussian Blue Synthesis | First synthetic coordination compound demonstrating Fe-CN coordination bonds |
Late 19th Century | Werner's Coordination Theory | Established molecular geometry and isomerism concepts for transition metal complexes |
1951 | Ferrocene Discovery | Revolutionized organometallic chemistry with stable metal-arene sandwich compounds |
1970s–Present | Bioinorganic Iron Chemistry | Elucidated iron coordination in hemoglobin, cytochromes, and metalloenzymes |
The indenyl ligand entered coordination chemistry in 1957 when Fischer and Pfab reported indenyl metal carbonyls, noting their distinct properties compared to cyclopentadienyl analogs. Iron-indenyl complexes gained prominence through the work of Stone and coworkers, who demonstrated their unique fluxional behavior and catalytic potential in hydrogenation reactions. Contemporary research focuses on modifying indenyl electronics through ring substitution to tune iron-centered redox potentials for applications in photodynamic therapy and carbon dioxide reduction catalysis [9]. The structural evolution from simple salts to sophisticated indenyl architectures illustrates iron's chemical versatility across centuries of scientific inquiry.
The Investigational New Drug (IND) application process constitutes the critical regulatory gateway for novel iron-based compounds transitioning from preclinical research to human trials. Under Section 505(i) of the Federal Food, Drug, and Cosmetic Act, the IND provides the legal mechanism to ship experimental pharmaceuticals across state lines while establishing protocols for clinical testing [6]. For inden-7a-ide iron complexes, regulatory strategy must address unique chemistry, manufacturing, and control (CMC) challenges inherent to organometallic pharmaceuticals.
The IND application comprises three foundational components:
Table 3: IND Application Requirements for Iron Coordination Compounds
Application Section | Standard Requirements | Iron-Specific Considerations |
---|---|---|
Preclinical Toxicology | 28-day repeat dose studies in two species | Assessment of iron overload pathways, transferrin saturation, and redox-mediated toxicity |
Manufacturing Information | Drug substance characterization, impurity profiling | Validation of metal-ligand stoichiometry, quantification of free metal impurities, coordination stability under physiological conditions |
Clinical Protocols | Phase I safety and dosing study design | Inclusion of iron metabolism biomarkers (ferritin, transferrin), specialized imaging for tissue deposition |
Pharmacology | Mechanism of action and pharmacodynamic data | Characterization of iron-centered redox activity, ligand exchange kinetics in biological media |
Regulatory pathways vary by intended application. Treatment INDs (21 CFR 312.34) enable compassionate use for serious conditions lacking alternatives, while Investigator INDs allow physician-initiated studies of unapproved iron formulations [6]. For diagnostic iron complexes, Investigational Device Exemptions (IDEs) may apply if the compound functions as an imaging agent. The FDA imposes strict labeling requirements: "Caution: New Drug – Limited by Federal law to investigational use" must appear on all containers [8]. Coordination chemistry expertise proves essential during regulatory review, particularly when justifying stability in biological matrices or explaining structure-activity relationships.
Case Study: An academic research team developing an indenyl-iron MRI contrast agent submitted an Investigator IND containing:
The FDA placed a partial clinical hold pending additional genotoxicity data and validation of free iron quantification methods, illustrating the heightened scrutiny for metal-containing investigational products. Resolution required supplementary Ames testing and development of a specialized inductively coupled plasma mass spectrometry (ICP-MS) assay capable of distinguishing intact complex from free iron [3] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3